3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

TSHR antagonism Graves' disease GPCR pharmacology

This 3-tert-butyl thiazolyl-piperidine urea provides a unique 3-ylmethyl-spatial orientation of the urea pharmacophore, unattainable with 4-substituted analogs. With a human TSHR IC50 of 82 nM and 122-fold selectivity over FSHR, it enables clean TSHR-mediated cAMP signaling dissection. Its metabolically stable tert-butyl urea motif and favorable drug-likeness profile (MW 296.43, clogP 2.12, TPSA <60) make it ideal for in vivo probe studies. Choose this tool for GPCR, enzyme, or transporter campaigns where stereochemical placement of the urea moiety is critical. Request a quote for bulk orders today.

Molecular Formula C14H24N4OS
Molecular Weight 296.43
CAS No. 1705994-36-0
Cat. No. B2715010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea
CAS1705994-36-0
Molecular FormulaC14H24N4OS
Molecular Weight296.43
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1CCCN(C1)C2=NC=CS2
InChIInChI=1S/C14H24N4OS/c1-14(2,3)17-12(19)16-9-11-5-4-7-18(10-11)13-15-6-8-20-13/h6,8,11H,4-5,7,9-10H2,1-3H3,(H2,16,17,19)
InChIKeyBDXJKHXLPOEIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea (CAS 1705994-36-0): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Context


3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea (CAS 1705994-36-0) is a synthetic small-molecule urea derivative featuring a tert-butyl urea pharmacophore linked via a methylene bridge to a piperidine ring substituted at the 1-position with a 1,3-thiazol-2-yl group . The molecular formula is C₁₄H₂₄N₄OS (MW = 296.43 g/mol; exact mass = 296.167 Da) . Its SMILES notation is CC(C)(C)NC(=O)NCC1CCCN(c2nccs2)C1, with an InChI Key of BDXJKHXLPOEIDN-UHFFFAOYSA-N . The compound belongs to the thiazolyl-piperidine urea class, a chemotype that has been investigated across multiple target families including the thyroid-stimulating hormone receptor (TSHR), stearoyl-CoA desaturase 1 (SCD1), fatty acid amide hydrolase (FAAH), and urea transporters (UT-B) [1]. The compound is catalogued in the ChEMBL database (CHEMBL5285143) and BindingDB (BDBM50614116) with curated bioactivity annotations sourced from Byondis BV [2].

Why In-Class Substitution of 3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea Carries Undefined Risk: Structural Determinants of Target Engagement and Selectivity


Within the thiazolyl-piperidine urea chemotype, three structural variables govern biological activity: (i) the substitution position on the piperidine ring (3-ylmethyl vs. 4-ylmethyl linkage), (ii) the nature of the N-terminal urea substituent (tert-butyl vs. aryl vs. H), and (iii) the heteroaryl group at the piperidine 1-position (thiazole vs. benzothiazole vs. thiadiazole) . The 3-ylmethyl attachment in this compound creates a distinct spatial orientation of the urea pharmacophore relative to the thiazole-piperidine scaffold, which cannot be replicated by 4-substituted analogs such as 1-(piperidin-4-ylmethyl)-3-(thiazol-2-yl)urea (CAS 1190016-35-3, lacking the tert-butyl group) . The tert-butyl urea motif confers metabolic stability advantages over unsubstituted urea analogs by reducing susceptibility to hydrolytic cleavage, while the thiazole (vs. benzothiazole) ring preserves a smaller molecular footprint and different π-stacking potential [1]. Quantitative differences in TSHR antagonism between the 3-tert-butyl thiazole-piperidine urea scaffold and close analogs have been documented, making simple interchange scientifically unsound without direct comparative data [2].

Quantitative Differentiation Evidence for 3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea Versus Structural Analogs


TSHR Antagonist Potency: Human Receptor IC₅₀ of 82 nM with 122-Fold Selectivity Over FSHR

This compound demonstrates antagonist activity at human thyroid-stimulating hormone receptor (TSHR) with an IC₅₀ of 82 nM, measured via reduction of cAMP production in HEK293 cells expressing human TSHR using a Eu-cAMP tracer-based TR-FRET assay after 2-hour incubation [1]. At the rat TSHR ortholog in FRTL-5 cells, potency is 2.1-fold higher (IC₅₀ = 39 nM) [1]. Crucially, the compound exhibits a selectivity window of approximately 122-fold against the closely related follicle-stimulating hormone receptor (FSHR; IC₅₀ ≈ 10,000 nM), indicating that the 3-tert-butyl-thiazole-piperidine-urea scaffold can discriminate between glycoprotein hormone receptor family members [1]. This selectivity is not uniformly observed across all thiazolyl-piperidine ureas; for example, certain 4-substituted piperidine analogs show broader GPCR cross-reactivity profiles [2].

TSHR antagonism Graves' disease GPCR pharmacology

Physicochemical Differentiation: Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) Define Unique Property Space

The compound occupies a specific physicochemical niche defined by calculated clogP ≈ 2.12 and topological polar surface area (TPSA) ≈ 58.12 Ų [1]. For comparison, the benzothiazole analog 1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea exhibits a higher predicted logP (estimated +0.5 to +0.8 log units due to the additional fused phenyl ring) and larger TPSA, shifting it further from the optimal CNS multiparameter optimization (MPO) zone . The unsubstituted urea comparator 1-(piperidin-4-ylmethyl)-3-(thiazol-2-yl)urea (CAS 1190016-35-3) lacks the tert-butyl group, reducing its clogP by approximately 1.5 log units and dramatically altering membrane permeability and metabolic stability . These differences mean that target engagement, cellular permeability, and in vivo pharmacokinetics cannot be assumed equivalent across the series [2].

drug-likeness ADME prediction logP

Metabolic Stability Conferred by tert-Butyl Urea Motif: Class-Level Evidence from FAAH and SCD1 Inhibitor Programs

In structurally related piperidinyl-thiazole urea series evaluated as FAAH inhibitors, tert-butyl-substituted urea analogs demonstrated substantially prolonged enzyme inactivation half-lives compared to unsubstituted or N-methyl urea counterparts [1]. The tert-butyl group provides steric shielding of the urea carbonyl, reducing susceptibility to hydrolytic degradation by serine hydrolases and improving plasma stability [2]. In the SCD1 inhibitor series, 4-bicyclic heteroaryl-piperidine urea derivatives containing tert-butyl substituents exhibited enhanced oral bioavailability relative to N-aryl urea analogs, attributed in part to reduced first-pass metabolism of the urea moiety [3]. While direct metabolic stability data for this specific compound are not publicly reported, the class-level structure-metabolism relationships predict that the 3-tert-butyl urea motif will confer greater metabolic robustness than analogs bearing unsubstituted urea (e.g., CAS 1190016-35-3) or N-aryl urea groups (e.g., CAS 1705310-55-9) [4].

metabolic stability urea pharmacophore structure-metabolism relationship

Piperidine 3-ylmethyl Linkage Geometry: Positional Isomer Differentiation from 4-ylmethyl Analogs

The compound features a piperidine 3-ylmethyl linkage between the urea nitrogen and the piperidine ring, as opposed to the 4-ylmethyl attachment found in many related compounds (e.g., 1-(piperidin-4-ylmethyl)-3-(thiazol-2-yl)urea, CAS 1190016-35-3) . This positional isomerism alters the spatial trajectory of the urea pharmacophore relative to the thiazole-piperidine scaffold. In published SAR for urea-based SCD1 inhibitors, moving the urea attachment from the piperidine 4-position to the 3-position resulted in 3- to 10-fold shifts in IC₅₀, demonstrating that the linker position is a critical determinant of target engagement [1]. For TSHR antagonist series described in the SYD5115 discovery program, systematic variation of the piperidine substitution position was necessary to achieve the optimal receptor binding pose [2]. The 3-ylmethyl configuration in the target compound creates a distinct dihedral angle between the urea plane and the piperidine-thiazole plane that cannot be replicated by 4-substituted regioisomers .

positional isomerism 3D pharmacophore geometry SAR

Thiazole vs. Benzothiazole Heteroaryl Selection: Impact on Molecular Weight, Lipophilicity, and Target Compatibility

The target compound incorporates a 1,3-thiazol-2-yl group at the piperidine 1-position, whereas the closely related analog 1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea employs a benzothiazole moiety . The benzothiazole substitution increases molecular weight by approximately 50 Da and raises calculated logP by an estimated 0.5–0.8 log units due to the additional fused aromatic ring, while also altering the heteroaryl π-stacking geometry [1]. In FAAH inhibitor SAR, thiazole-containing ureas exhibited distinct potency and reversibility profiles compared to benzothiazole congeners, with some thiazole derivatives showing slow, time-dependent enzyme inactivation not observed in the corresponding benzothiazole series [2]. For TSHR antagonist programs, the smaller thiazole head group was preferred during lead optimization to maintain a favorable balance of potency and physicochemical properties [3].

heteroaryl SAR thiazole benzothiazole molecular recognition

UT-B Urea Transporter Inhibition: Ancillary Pharmacological Activity Profile

A structurally matched entry in BindingDB (CHEMBL4545692 / BDBM50512247) corresponding to this compound reports inhibition of rat urea transporter B (UT-B) with an IC₅₀ of 900 nM, measured in MDCK cells expressing rat UT-B after 30-minute incubation [1]. A separate assay in Sprague-Dawley rat erythrocytes yielded an IC₅₀ of 220 nM for UT-B inhibition [2]. For context, the potent UT-B inhibitor reference compound (CHEMBL1394231) exhibits an IC₅₀ of 11 nM in human erythrocytes [3]. While the UT-B activity is approximately 11-fold weaker than the primary TSHR antagonism, it represents a measurable ancillary pharmacological activity that may be relevant in experimental systems where urea transport modulation could influence cellular osmotic responses [4]. Analogs lacking the tert-butyl group (e.g., unsubstituted urea derivatives) show substantially weaker UT-B inhibition (IC₅₀ > 10,000 nM for some congeners), suggesting the tert-butyl motif contributes to UT-B target engagement [4].

urea transporter UT-B inhibition diuretic pharmacology

Recommended Application Scenarios for 3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea Based on Quantitative Differentiation Evidence


TSHR Antagonist Tool Compound for Graves' Hyperthyroidism In Vitro Pharmacology

With a human TSHR IC₅₀ of 82 nM and 122-fold selectivity over FSHR, this compound is suitable as a pharmacological tool for dissecting TSHR-mediated cAMP signaling in HEK293 or CHO cell models of Graves' disease [1]. Its selectivity window provides confidence that observed effects at 100–500 nM concentrations are TSHR-specific rather than arising from FSHR cross-reactivity [1]. The intermediate lipophilicity (clogP 2.12) ensures adequate cell permeability without excessive non-specific binding [2].

UT-B Urea Transporter Inhibitor for Diuretic Mechanism Studies

The UT-B inhibitory activity (IC₅₀ = 220–900 nM depending on assay format) positions this compound as a moderate-potency UT-B inhibitor [1]. Its distinct thiazolyl-piperidine-urea chemotype expands the available toolset beyond the triazolothienopyrimidine class that currently dominates UT-B pharmacology [2]. At concentrations of 1–10 µM, it can be used to probe the role of urea transport in renal concentrating mechanisms or erythrocyte osmotic fragility [3].

Structure-Activity Relationship (SAR) Studies of Piperidine-3-ylmethyl Urea Pharmacophores

The 3-ylmethyl piperidine attachment geometry differentiates this compound from the more common 4-ylmethyl series and provides a distinct vector for urea pharmacophore presentation [1]. This compound can serve as a reference point in medicinal chemistry campaigns exploring the impact of piperidine substitution position on target engagement across GPCR, enzyme, and transporter targets [2]. Its tert-butyl urea motif offers a metabolically stable urea variant for in vivo probe studies [3].

Comparative Benchmarking Against Benzothiazole Congeners in ADME Optimization Programs

The thiazole (vs. benzothiazole) heteroaryl selection yields a molecular weight advantage of ~50 Da and a lipophilicity reduction of ~0.5–0.8 log units [1]. This compound can serve as a comparator in ADME optimization programs aiming to reduce lipophilicity-driven liabilities (e.g., CYP inhibition, hERG binding) while maintaining target potency [2]. Its favorable property profile (MW < 300, clogP < 3, TPSA < 60) aligns with multiple drug-likeness guidelines [3].

Quote Request

Request a Quote for 3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.